Product packaging for 8-Nitro-3-vinylquinoline(Cat. No.:)

8-Nitro-3-vinylquinoline

Cat. No.: B8352820
M. Wt: 200.19 g/mol
InChI Key: XIVMXRUFKSDTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Nitro-3-vinylquinoline is a nitrogen-containing heterocyclic compound that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. Quinoline derivatives are extensively investigated for their diverse biological activities. The vinyl group at the 3-position offers a reactive handle for further functionalization through cross-coupling or cycloaddition reactions, while the nitro group at the 8-position can significantly influence the compound's electronic properties and binding interactions with biological targets. Computational and in silico studies on structurally similar vinyl quinoline analogs have demonstrated potential pharmacological value. Research indicates that such derivatives can exhibit significant docking scores against therapeutic targets like Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in type 2 diabetes management, suggesting a potential role as anti-diabetic leads . Furthermore, nitroquinoline derivatives have been explored computationally as potential inhibitors of the SARS-CoV-2 main protease (Mpro), highlighting their relevance in antiviral research . The compound is intended for use in laboratory research only, including as a precursor for the development of metathesis catalysts or in the synthesis of more complex molecular architectures. Researchers are advised to consult safety data sheets prior to use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O2 B8352820 8-Nitro-3-vinylquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

3-ethenyl-8-nitroquinoline

InChI

InChI=1S/C11H8N2O2/c1-2-8-6-9-4-3-5-10(13(14)15)11(9)12-7-8/h2-7H,1H2

InChI Key

XIVMXRUFKSDTCQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=C2C(=C1)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 8 Nitro 3 Vinylquinoline and Its Structural Analogues

Regioselective Functionalization Strategies

Regioselective functionalization involves the direct modification of the quinoline (B57606) scaffold. This approach is attractive as it utilizes a readily available starting material. However, controlling the position of the newly introduced functional groups is paramount.

The direct nitration of the quinoline ring is a classic electrophilic aromatic substitution reaction. The conditions of this reaction significantly influence the position of the incoming nitro group.

Nitration of unsubstituted quinoline using a mixture of nitric acid and sulfuric acid typically results in a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351) as the major products google.com. The distribution of these isomers is a known outcome of the electronic properties of the quinoline nucleus. The presence of pre-existing substituents on the quinoline core can further direct the regioselectivity of the nitration. For instance, the nitration of 7-methylquinoline (B44030) with fuming nitric acid and sulfuric acid selectively yields 7-methyl-8-nitroquinoline (B1293703) brieflands.com. This directing effect is crucial for synthesizing specifically substituted nitroquinolines.

Starting MaterialNitrating AgentProduct(s)Reference
QuinolineHNO₃ / H₂SO₄5-Nitroquinoline & 8-Nitroquinoline google.com
7-MethylquinolineFuming HNO₃ / H₂SO₄7-Methyl-8-nitroquinoline brieflands.com
8-HydroxyquinolineNitric Acid8-Hydroxy-5-nitroquinoline researchgate.net

This table outlines common direct nitration reactions on quinoline cores, highlighting the starting materials, reagents, and resulting products.

The introduction of a vinyl group onto the quinoline core can be accomplished through several powerful C-C bond-forming reactions. The choice of reaction often depends on the available precursor.

Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene organic-chemistry.orgwikipedia.org. To synthesize a 3-vinylquinoline derivative, a 3-haloquinoline (e.g., 3-bromoquinoline) would be reacted with an alkene like ethylene (B1197577) in the presence of a palladium catalyst and a base organic-chemistry.orgyoutube.com. This method is highly effective for forming substituted alkenes wikipedia.org. Variations of the Heck reaction, including those using arylboronic acids (halide-free Heck-type) or occurring in ionic liquids, have also been developed to be more environmentally benign wikipedia.orgnih.gov.

Wittig Reaction: The Wittig reaction provides another route to alkenes from carbonyl compounds wikipedia.org. To form a 3-vinylquinoline, a quinoline-3-carboxaldehyde would be reacted with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) wikipedia.orgmasterorganicchemistry.com. The ylide is typically generated in situ by treating a phosphonium salt with a strong base commonorganicchemistry.comlibretexts.org. While highly reliable, this approach requires the synthesis of the corresponding quinoline aldehyde precursor.

Related Olefination Reactions: Other modern cross-coupling techniques have been developed for vinylation. One notable method involves the palladium-catalyzed coupling of 3-bromoquinoline (B21735) with 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane (D4V), an inexpensive silicon-based vinylating agent. This reaction proceeds in the presence of an activator like tetrabutylammonium (B224687) fluoride (B91410) to yield 3-vinylquinoline orgsyn.org.

Reaction TypeQuinoline PrecursorReagent(s)Catalyst/BaseProduct
Heck Reaction3-BromoquinolineAlkene (e.g., ethylene)Palladium catalyst, Base3-Vinylquinoline
Wittig ReactionQuinoline-3-carboxaldehydeMethyltriphenylphosphonium halideStrong Base (e.g., n-BuLi)3-Vinylquinoline
Silicon-based Cross-Coupling3-BromoquinolineD4V, TBAFPalladium Bromide3-Vinylquinoline orgsyn.org

This table summarizes key olefination reactions for introducing a vinyl group onto a quinoline ring, detailing the necessary precursors and reagents.

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer an elegant and efficient approach to highly substituted molecules acs.org. While a direct tandem synthesis for 8-nitro-3-vinylquinoline from simple precursors is not prominently documented, various tandem strategies exist for constructing the quinoline skeleton itself. For example, auto-tandem catalysis can be used in the synthesis of substituted quinolines from aldimines and electron-rich olefins, involving a cascade Povarov reaction followed by hydrogen-transfer acs.org. Another strategy involves a tandem benzannulation/iodocyclization to produce highly substituted quinolines, which can then be further functionalized acs.org. These methodologies highlight the potential for developing integrated sequences where the introduction of nitro and vinyl functionalities could be incorporated into the core synthesis of the quinoline ring system.

Precursor Design and Derivatization Routes

An alternative to direct functionalization is the synthesis of quinoline intermediates that already contain either the nitro or the vinyl group. These precursors are then subjected to a second reaction to introduce the remaining functionality.

The preparation of 8-nitroquinoline is a critical step in this synthetic approach. Several classical methods are available for its synthesis.

The Skraup synthesis is a widely recognized method for preparing quinolines iipseries.org. To produce 8-nitroquinoline, the reaction is carried out by heating o-nitroaniline with glycerol, sulfuric acid, and an oxidizing agent like arsenic acid prepchem.com. This method directly constructs the quinoline ring system with the nitro group already in the desired position. Modified Skraup reactions are also employed for synthesizing substituted nitroquinolines, such as 6-methoxy-8-nitroquinoline (B1580621) from 3-nitro-4-aminoanisole orgsyn.org.

As mentioned previously, direct nitration of quinoline also yields 8-nitroquinoline, but it must be separated from the 5-nitroquinoline co-product google.com.

The synthesis of 3-vinylquinoline serves as the alternative starting point. A robust method for its preparation involves the palladium-catalyzed cross-coupling of 3-bromoquinoline. A detailed procedure utilizes palladium bromide, a phosphine (B1218219) ligand, and 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane (D4V) as the vinyl source, activated by tetrabutylammonium fluoride trihydrate in tetrahydrofuran (B95107) orgsyn.org. Once synthesized, this 3-vinylquinoline intermediate would then need to undergo a regioselective nitration at the C8 position to complete the synthesis of the target compound.

Multi-component Reactions in Quinoline Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing steps and waste. Several classic named reactions for quinoline synthesis can be adapted into MCR formats to generate diverse derivatives.

A plausible MCR approach to a precursor for this compound would involve a variation of the Doebner-von Miller reaction . This reaction typically uses an aniline (B41778), and an α,β-unsaturated carbonyl compound. To achieve the desired substitution pattern, one could hypothetically use 2-nitroaniline (B44862) as the starting amine. The α,β-unsaturated partner would need to be a precursor to the vinyl group, such as acrolein or a derivative. The reaction proceeds through conjugate addition, cyclization, and subsequent oxidation to yield the quinoline ring system.

Another versatile MCR is the Povarov reaction , a formal [4+2] cycloaddition used to synthesize tetrahydroquinolines, which can then be oxidized to quinolines. patsnap.com In a typical three-component Povarov reaction, an aniline, an aldehyde, and an electron-rich alkene react to form the quinoline scaffold. wikipedia.org For the synthesis of an 8-nitroquinoline precursor, 2-nitroaniline would be the amine component.

The Combes quinoline synthesis offers another route, involving the acid-catalyzed reaction of an aniline with a β-diketone. organic-chemistry.orgresearchgate.net While traditionally a two-component reaction, it can be adapted to a multi-component format. For an 8-nitro substituted quinoline, the reaction would commence with 2-nitroaniline.

Reaction NameReactantsGeneral ProductRelevance to this compound
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylSubstituted Quinolines2-Nitroaniline can be used to install the 8-nitro group. An acrolein derivative could provide the vinyl precursor. mdpi.com
Povarov Reaction Aniline, Aldehyde, AlkeneTetrahydroquinolines (oxidized to Quinolines)2-Nitroaniline serves as the precursor for the 8-nitro substituent. wikipedia.org
Combes Synthesis Aniline, β-Diketone2,4-Disubstituted QuinolinesCan construct the 8-nitroquinoline core from 2-nitroaniline. organic-chemistry.orgresearchgate.net

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced several advanced techniques that can enhance the efficiency, yield, and environmental friendliness of quinoline synthesis. These methods are particularly valuable for preparing complex, highly functionalized molecules like this compound.

Microwave-Assisted Synthesis in Quinoline Chemistry

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.gov This technique has been successfully applied to various quinoline syntheses.

For instance, the Skraup synthesis, a classic method for producing quinolines, is notoriously vigorous. However, a modified Skraup reaction using microwave irradiation has been developed to produce nitroquinolines efficiently and safely in water, a green solvent. This method could be employed to synthesize the 8-nitroquinoline core from 2-nitroaniline.

Furthermore, the introduction of the vinyl group at the C3 position can be achieved via palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction. Microwave assistance has been shown to significantly accelerate these transformations. A plausible route to this compound would involve the synthesis of 3-bromo-8-nitroquinoline, followed by a microwave-assisted Heck reaction with an alkene or a Suzuki coupling with a vinylboronic acid derivative. wikipedia.orgorganic-chemistry.org Research has demonstrated that microwave-assisted olefination can rapidly convert methylquinolines into vinylquinolines, highlighting the utility of this technology for installing the desired C3 substituent. prepchem.com

Reaction TypeSubstratesConditionsTimeYieldReference
Skraup Synthesis Aniline, Glycerol, OxidantMicrowave (MW), Water10 min10-66% libretexts.org
Heck Coupling Aryl Halide, AlkeneMW, Pd Catalyst, Base5-45 minHigh mdpi.com
Olefination 2-Methylquinoline, AldehydeMW, TfNH₂-High prepchem.com

Solid-Phase Synthesis Applications for Quinoline Derivatives

Solid-phase synthesis is a powerful technique for combinatorial chemistry and the generation of large libraries of compounds for drug discovery. In this method, the starting material is attached to a solid support (resin), and reagents are passed over it in solution. This simplifies purification, as excess reagents and byproducts are simply washed away.

While the direct solid-phase synthesis of this compound is not explicitly detailed, the methodology has been successfully used to create libraries of quinolinone derivatives. google.com A potential solid-phase strategy for this compound would involve anchoring a suitable precursor, such as a 2-nitroaniline derivative, to a resin. The quinoline ring could then be constructed on the solid support using a method like the Friedländer annulation. Subsequent functionalization, such as halogenation at the 3-position followed by a palladium-catalyzed vinylation, could be performed before cleaving the final product from the resin. This approach allows for the systematic variation of substituents to create a library of related compounds.

Green Chemistry Principles in Nitroquinoline Preparation

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds like nitroquinolines.

Key green approaches in quinoline synthesis include the use of environmentally benign solvents like water or ethanol, the employment of reusable catalysts, and the development of energy-efficient reaction conditions. For example, the synthesis of heteroannulated 8-nitroquinolines has been achieved using green chemistry principles, often in conjunction with microwave irradiation to enhance efficiency.

Traditional methods like the Skraup reaction often involve harsh reagents like concentrated sulfuric acid and hazardous oxidizing agents. Green modifications seek to replace these with more sustainable alternatives. For instance, solid acid catalysts or ionic liquids have been explored as greener alternatives to strong mineral acids. Furthermore, using water as a solvent and employing catalysts that can be easily recovered and reused aligns with the core tenets of green chemistry. Nanocatalysts are also emerging as a highly efficient and recyclable option for quinoline synthesis, offering a promising avenue for environmentally friendly production. wikipedia.org

Advanced Spectroscopic and Crystallographic Characterization of 8 Nitro 3 Vinylquinoline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of 8-Nitro-3-vinylquinoline in solution. Through various NMR experiments, it is possible to map out the carbon framework and the precise location of protons, providing unambiguous evidence of the compound's constitution.

Proton NMR Spectroscopic Analysis of Vinyl and Nitro Substituent Effects

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In this compound, the electron-withdrawing nature of the nitro (NO₂) group at the C8 position and the electronic effects of the vinyl (-CH=CH₂) group at the C3 position significantly influence the chemical shifts of the protons on the quinoline (B57606) ring.

Generally, protons on an aromatic ring system like quinoline appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) . The strongly deshielding effect of the nitro group is expected to cause the proton at the adjacent C7 position (H7) to resonate at a particularly low field. Conversely, the vinyl group at C3 influences the electronic distribution in the pyridine (B92270) ring of the quinoline system. The vinyl group itself will exhibit characteristic signals for its three protons, typically in the δ 5.0-7.0 ppm range, with distinct coupling patterns (J-coupling) that reveal their geometric arrangement (cis/trans). The protons on the quinoline ring are deshielded by the aromatic ring current, and their exact chemical shifts are modulated by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges for the protons in this compound. These values are estimates based on the substituent effects in related quinoline structures.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H28.8 - 9.1DoubletInfluenced by the adjacent nitrogen and C3-vinyl group.
H48.0 - 8.3SingletInfluenced by the C3-vinyl group.
H57.6 - 7.9Doublet of doubletsPart of the benzenoid ring system.
H67.4 - 7.7TripletPart of the benzenoid ring system.
H78.0 - 8.3Doublet of doubletsDeshielded by the adjacent C8-nitro group.
Hα (vinyl)6.5 - 6.9Doublet of doubletsVinylic proton attached to the same carbon as the quinoline ring.
Hβ-cis (vinyl)5.4 - 5.7DoubletVinylic proton cis to the quinoline ring.
Hβ-trans (vinyl)5.9 - 6.2DoubletVinylic proton trans to the quinoline ring.

Carbon-13 NMR Spectroscopic Investigations of Quinoline Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule bhu.ac.in. The chemical shifts of the carbon atoms in the quinoline framework are spread over a wide range (δ 110-160 ppm), which allows for the resolution of individual carbon signals libretexts.org. The positions of the nitro and vinyl substituents have predictable effects on the ¹³C chemical shifts.

The carbon atom directly attached to the electron-withdrawing nitro group (C8) is expected to be significantly deshielded. The carbons of the vinyl group will resonate in the typical alkene region (δ 110-140 ppm). The substituent effects are additive and can be used to predict the approximate chemical shifts for each carbon in the this compound molecule researchgate.nethw.ac.uk.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table shows predicted chemical shift ranges for the carbon atoms in this compound, based on known substituent effects on the quinoline framework.

CarbonPredicted Chemical Shift (δ, ppm)Notes
C2150 - 155Affected by the ring nitrogen and C3-vinyl group.
C3135 - 140Attached to the vinyl group.
C4133 - 138Quaternary carbon, influenced by the vinyl group.
C4a128 - 132Bridgehead carbon.
C5125 - 129
C6129 - 133
C7122 - 126
C8145 - 150Attached to the nitro group.
C8a148 - 152Bridgehead carbon, influenced by the nitro group.
Cα (vinyl)134 - 138Carbon of the vinyl group attached to the ring.
Cβ (vinyl)115 - 120Terminal carbon of the vinyl group.

Advanced NMR Techniques (e.g., COSY, HMQC, HSQC) for Structural Elucidation

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled. For this compound, COSY would show correlations between H5, H6, and H7 in the benzenoid ring, and between the protons of the vinyl group sdsu.edu. This allows for the establishment of proton connectivity within different parts of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation) nih.govnih.gov. This technique is crucial for definitively linking the assigned protons to their corresponding carbons in the quinoline and vinyl structures.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlation). HMBC is particularly valuable for identifying quaternary carbons (which have no attached protons) and for piecing together the different fragments of the molecule sdsu.edu. For instance, correlations from the vinyl protons to C3 and C4 would confirm the position of the vinyl substituent.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies rsc.orgrenishaw.com.

Infrared Spectroscopic Signatures of Nitro and Vinyl Moieties

Infrared (IR) spectroscopy is particularly sensitive to polar bonds. The nitro and vinyl groups of this compound have strong, characteristic IR absorption bands.

Nitro Group (NO₂) : Aromatic nitro compounds typically show two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds. orgchemboulder.comspectroscopyonline.com

Asymmetric stretch (ν_as): Expected in the 1550-1475 cm⁻¹ region.

Symmetric stretch (ν_s): Expected in the 1360-1290 cm⁻¹ region.

Vinyl Group (-CH=CH₂) : The vinyl group gives rise to several characteristic absorptions.

C=C stretch: A moderate band around 1640 cm⁻¹.

Vinylic C-H stretch: Occurs at a higher frequency than alkyl C-H stretches, typically just above 3000 cm⁻¹ (e.g., 3080 cm⁻¹) vscht.cz.

Out-of-plane C-H bends (wagging): Strong bands in the 1000-800 cm⁻¹ region that are characteristic of the substitution pattern on the double bond.

Table 3: Characteristic IR Absorption Frequencies for this compound This interactive table summarizes the key expected IR absorption bands for identifying the functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitro (Ar-NO₂)Asymmetric N-O Stretch1550 - 1475Strong
Nitro (Ar-NO₂)Symmetric N-O Stretch1360 - 1290Strong
Vinyl (-CH=CH₂)C=C Stretch~1640Medium
Vinyl (=C-H)C-H Stretch3050 - 3100Medium
Vinyl (=C-H)Out-of-plane C-H Bend910 - 990Strong
Aromatic (C=C)Ring Stretching1600 - 1450Medium-Weak
Aromatic (C-H)C-H Stretch3000 - 3100Medium

Raman Spectroscopic Probes for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly sensitive to non-polar, symmetric vibrations bruker.com. The Raman spectrum of this compound would provide valuable information about the quinoline ring and the vinyl C=C bond.

Quinoline Ring : The aromatic ring stretching vibrations, which often give weak signals in the IR spectrum, typically produce strong and sharp bands in the Raman spectrum in the 1600-1400 cm⁻¹ region.

Nitro Group : The symmetric stretch of the nitro group is usually a strong and easily identifiable band in the Raman spectrum.

Vinyl Group : The C=C stretching vibration of the vinyl group around 1640 cm⁻¹ is expected to be a strong band in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the study of this compound and its parent compound, 8-Nitroquinoline (B147351), mass spectrometry provides crucial data for formula confirmation and purity assessment.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining a compound's elemental formula by measuring its mass with very high precision. For 8-Nitroquinoline (C₉H₆N₂O₂), the calculated exact mass is 174.042927438 Da nih.gov. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with accuracy in the parts-per-million (ppm) range nih.gov. This level of precision allows researchers to distinguish 8-Nitroquinoline from other potential isomers or compounds with the same nominal mass but different elemental compositions. While specific experimental HRMS data for this compound is not detailed in the available literature, the technique would similarly be applied to confirm its molecular formula of C₁₁H₈N₂O₂.

Table 1: Computed High-Resolution Mass Data

Compound Name Molecular Formula Calculated Exact Mass (Da)
8-Nitroquinoline C₉H₆N₂O₂ 174.042927438 nih.gov

Note: Data for this compound is computed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a sample and then identifies them based on their mass-to-charge ratio and fragmentation pattern. It is widely used to assess the purity of quinoline derivatives and confirm their identity coresta.orgmdpi.com.

For the parent compound, 8-Nitroquinoline, GC-MS analysis shows a top mass peak (molecular ion) at an m/z of 174, which corresponds to its molecular weight nih.gov. The fragmentation pattern provides a structural fingerprint, with other significant peaks appearing at m/z 128 and 116 nih.gov. This technique is effective for identifying and quantifying quinoline compounds in various matrices . The analysis of this compound by GC-MS would be expected to show a molecular ion peak corresponding to its molecular weight (200.20 g/mol ) and a unique fragmentation pattern that confirms the presence of both the nitro and vinyl functional groups.

Table 2: GC-MS Data for 8-Nitroquinoline

Library NIST Number Top Peak (m/z) 2nd Highest Peak (m/z) 3rd Highest Peak (m/z)
Main Library 231925 174 116 128

Source: Adapted from PubChem nih.gov

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice mdpi.com.

Single-crystal X-ray diffraction (SCXRD) allows for the precise determination of a molecule's solid-state structure. Studies on the parent compound, 8-Nitroquinoline, reveal that it crystallizes in the monoclinic crystal system with the space group P2₁/c researchgate.net. The molecule is nearly planar, with a small dihedral angle of 3.0 (9)° between its pyridine and benzene (B151609) rings researchgate.net.

Table 3: Crystallographic Data for 8-Nitroquinoline

Parameter Value
Chemical Formula C₉H₆N₂O₂
Molecular Weight 174.16 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.2421 (11)
b (Å) 16.688 (3)
c (Å) 7.2089 (11)
β (°) 114.086 (4)

Source: Adapted from ResearchGate researchgate.net

The study of crystal packing reveals how molecules arrange themselves in the solid state through various non-covalent intermolecular interactions mdpi.com. In the crystal structures of 8-nitroquinoline derivatives, these interactions play a crucial role in forming fascinating supramolecular architectures acs.org.

For 2-styryl-8-nitroquinoline derivatives, which are structurally similar to this compound, π-π stacking interactions are a dominant feature. These interactions occur between the electron-deficient nitroquinoline rings and the electron-rich styryl rings of adjacent molecules, often in a head-to-tail fashion acs.org. The centroid-to-centroid distances between these stacked rings are typically in the range of 3.6 to 3.9 Å acs.org. These stacking interactions can lead to the formation of π-stacked dimers, which further assemble into infinite chains acs.org. In addition to π-π stacking, other weak interactions like C-H···O hydrogen bonds contribute to the stability of the crystal lattice. The analysis of these supramolecular forces is critical for understanding the material's properties and for the rational design of new functional crystalline materials mdpi.commdpi.com.

Theoretical and Computational Chemistry of 8 Nitro 3 Vinylquinoline

Electronic Structure and Molecular Orbital Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For a molecule like 8-nitro-3-vinylquinoline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide fundamental insights into its chemical nature.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation, known as the global minimum on the potential energy surface.

For this compound, this analysis would involve calculating key structural parameters. The quinoline (B57606) core is largely planar, but the orientations of the nitro (-NO₂) and vinyl (-CH=CH₂) substituents introduce conformational possibilities. The analysis would focus on the dihedral angles defining the rotation of these groups relative to the quinoline ring. For instance, a study on 8-nitroquinoline (B147351) revealed its molecule to be nearly planar, with a very small dihedral angle between the pyridine (B92270) and benzene (B151609) rings researchgate.net. A similar planarity would be expected for the quinoline core of this compound, with the geometry optimization process identifying the most stable rotational positions of the vinyl and nitro groups.

Key outputs of this analysis would be presented in a table of optimized geometric parameters.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

Parameter Bond/Angle Predicted Value
Bond Length C-N (Nitro) ~1.48 Å
N-O (Nitro) ~1.23 Å
C-C (Vinyl) ~1.49 Å
C=C (Vinyl) ~1.34 Å
Bond Angle O-N-O (Nitro) ~125°
C-C-C (Vinyl) ~122°
Dihedral Angle C-C-N-O (Nitro) ~0° or ~180°
C-C-C=C (Vinyl) ~0° or ~180°

Note: These values are illustrative and would be precisely determined through DFT calculations.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor wikipedia.orgyoutube.com.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity wikipedia.org.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized.

For this compound, DFT calculations would determine the energies of the HOMO and LUMO. The electron-withdrawing nature of the nitro group is known to lower the energy of the LUMO, often localizing the LUMO's electron density on or near the nitro group researchgate.net. The vinyl group, being a π-system, would also influence the energies and distribution of the frontier orbitals. A smaller energy gap would suggest higher reactivity, which is a characteristic feature of many nitroaromatic compounds. Theoretical studies on similar molecules like 8-hydroxy-5-nitroquinoline have successfully used DFT to calculate these energies and analyze their implications nih.gov.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Parameter Predicted Energy (eV)
HOMO Energy -6.5 eV
LUMO Energy -3.0 eV
HOMO-LUMO Gap (ΔE) 3.5 eV

Note: These values are representative examples based on similar nitroaromatic compounds and would be quantified by specific DFT calculations.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and charge distribution within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy, offering insights into concepts like hyperconjugation and intramolecular charge transfer (ICT).

For this compound, NBO analysis would elucidate the electronic effects of the nitro and vinyl substituents on the quinoline ring. Key findings would include:

Atomic Charges: Calculation of the natural charges on each atom, revealing the polarization of bonds. The analysis would likely show significant positive charge on the nitrogen of the nitro group and negative charges on the oxygen atoms.

Donor-Acceptor Interactions: Identification of significant charge transfer interactions. A prominent interaction would be the delocalization of electron density from the π-orbitals of the quinoline ring (donor) to the antibonding π*-orbitals associated with the C-N and N-O bonds of the nitro group (acceptor). This ICT is a defining feature of nitroaromatic compounds. Studies on related quinolines have used NBO to understand such intramolecular interactions researchgate.net.

Molecular Dynamics Simulations and Conformational Landscapes

While geometry optimization identifies a single, lowest-energy structure, a molecule at a finite temperature is dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational landscapes and flexibility of the structure mdpi.com.

An MD simulation for this compound would involve:

Placing the optimized structure in a simulated environment (e.g., a solvent box).

Assigning initial velocities to the atoms corresponding to a specific temperature.

Solving Newton's equations of motion iteratively to trace the trajectory of each atom over a period of time (nanoseconds).

The resulting trajectories would reveal the accessible rotational conformations of the vinyl and nitro groups, the flexibility of the quinoline ring system, and how the molecule interacts with its environment. This provides a more realistic understanding of the molecule's behavior in solution compared to a static, gas-phase optimization nih.govmdpi.com.

Quantum Chemical Calculations of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic properties, serving as a powerful tool for structure verification and interpretation of experimental data.

Nuclear Magnetic resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Quantum chemical methods, particularly DFT, can reliably predict ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations nih.gov.

The process involves:

Optimizing the molecular geometry using a suitable DFT method and basis set.

Performing a GIAO calculation on the optimized structure to compute the isotropic magnetic shielding tensors for each nucleus.

Referencing these shielding values to the value calculated for a standard compound (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts (δ).

For this compound, this would generate a predicted ¹H and ¹³C NMR spectrum. The calculated shifts could then be compared with experimental data to confirm the structure. Computational studies on other quinoline derivatives have demonstrated excellent correlation between theoretically predicted and experimentally measured NMR chemical shifts researchgate.net.

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

Proton Position Predicted δ (ppm) Experimental δ (ppm)
H2 9.10 Value to be determined
H4 8.55 Value to be determined
H5 7.80 Value to be determined
H6 7.65 Value to be determined
H7 8.05 Value to be determined
H (Vinyl α) 7.20 Value to be determined
H (Vinyl β, cis) 5.90 Value to be determined
H (Vinyl β, trans) 6.10 Value to be determined

Note: Predicted values are illustrative. The accuracy of such predictions is typically high, with mean absolute errors often below 0.3 ppm for ¹H shifts.

Theoretical Vibrational Frequencies (IR, Raman)

The vibrational modes of this compound can be predicted with a high degree of accuracy using quantum chemical calculations, such as Density Functional Theory (DFT). While specific, experimentally verified spectral data for this compound is not extensively published, a robust theoretical framework can be established by analyzing computationally derived spectra of closely related analogs, primarily 8-nitroquinoline (8NQ). researchgate.net Computational methods, typically employing basis sets like 6-311++G(d,p), allow for the calculation of harmonic vibrational frequencies, which can then be scaled to better match experimental results. researchgate.netnih.gov

The theoretical spectrum of this compound is characterized by distinct vibrations originating from the quinoline core, the nitro group (-NO2), and the vinyl group (-CH=CH2).

Nitro Group Vibrations: The nitro group exhibits strong, characteristic absorption bands. The asymmetric stretching mode (ν_as(NO2)) is expected in the 1570–1485 cm⁻¹ region, while the symmetric stretching mode (ν_s(NO2)) typically appears between 1370–1320 cm⁻¹. researchgate.net For 8NQ, these have been theoretically predicted and are expected to be present with significant intensity in the IR and Raman spectra of this compound. researchgate.net

Vinyl Group Vibrations: The vinyl substituent introduces several key vibrational modes. The C=C stretching vibration is anticipated to appear in the 1650-1620 cm⁻¹ range. The =C-H stretching vibrations occur above 3000 cm⁻¹. Additionally, in-plane and out-of-plane C-H bending modes (scissoring, wagging, twisting) for the vinyl group will be present in the fingerprint region (1450-650 cm⁻¹).

Quinoline Ring Vibrations: The quinoline ring itself contributes a complex series of vibrations. C-H stretching modes from the aromatic rings are typically found in the 3100-3000 cm⁻¹ region. C=C and C=N stretching vibrations within the heterocyclic and benzene rings give rise to a group of bands between 1625 cm⁻¹ and 1400 cm⁻¹. researchgate.net In-plane and out-of-plane C-H bending vibrations also produce characteristic signals throughout the fingerprint region. researchgate.net

Below is a table summarizing the predicted key vibrational frequencies for this compound, based on DFT calculations of analogous compounds. researchgate.netresearchgate.net

Vibrational Mode Predicted Frequency Range (cm⁻¹) Originating Group
Aromatic C-H Stretch3100 - 3000Quinoline
Vinyl =C-H Stretch3080 - 3010Vinyl
Vinyl C=C Stretch1650 - 1620Vinyl
Ring C=C, C=N Stretch1625 - 1400Quinoline
Asymmetric NO₂ Stretch1570 - 1485Nitro
Symmetric NO₂ Stretch1370 - 1320Nitro
In-plane C-H Bending1450 - 1000Quinoline, Vinyl
Out-of-plane C-H Bending1000 - 650Quinoline, Vinyl

Structure-Property Relationship (SPR) Studies

Hammett Parameter Correlations for Substituent Effects

The Hammett equation is a widely applied linear free-energy relationship that quantifies the influence of substituents on the reactivity of aromatic compounds. scispace.comwikipedia.orglibretexts.org It relates reaction rates and equilibrium constants through the equation:

log(k/k₀) = σρ or log(K/K₀) = σρ

Here, ρ (rho) is the reaction constant, which measures the sensitivity of a reaction to substituent effects, and σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. libretexts.org The application of the Hammett equation to quinoline systems has been shown to successfully correlate properties like pKa with the electronic effects of substituents. researchgate.netrsc.orgresearchgate.net

The electronic character of this compound is dictated by the interplay between the electron-withdrawing nitro group and the vinyl group, which can act as a weak electron-donating or withdrawing group depending on resonance effects.

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group due to both a negative inductive effect (-I) and a strong negative resonance effect (-M). This is reflected in its large positive Hammett σ values. wikipedia.orgcambridge.org Placed at the 8-position, its powerful electron-withdrawing nature significantly reduces the electron density of the entire quinoline ring system and markedly decreases the basicity of the quinoline nitrogen.

Vinyl Group (-CH=CH₂): The vinyl group has a more complex electronic influence. It can withdraw electrons via an sp²-hybridized carbon's inductive effect but can also donate or withdraw electrons through resonance, depending on the reaction. Its Hammett constants are generally small, indicating a weaker electronic effect compared to the nitro group.

The table below lists the Hammett constants for the nitro and vinyl groups, which are crucial for predicting their impact on the reactivity of the quinoline core. cambridge.orgpitt.edu

Substituent σ_meta (σm) σ_para (σp) Electronic Effect
Nitro (-NO₂)0.710.78Strong Electron-Withdrawing (-I, -M)
Vinyl (-CH=CH₂)0.05-0.02Weakly Withdrawing/Donating

Based on these parameters, the nitro group at the 8-position is the dominant factor in determining the electronic properties of the molecule. It is expected to make the quinoline nitrogen significantly less basic compared to unsubstituted quinoline. The vinyl group at the 3-position will have a secondary, more subtle modulating effect on the molecule's reactivity.

In Silico Prediction of Molecular Properties

In silico methods, particularly those based on DFT, are powerful tools for predicting a wide range of molecular properties that govern the behavior of this compound. nih.gov Computational studies on analogous compounds like 2-methyl-8-nitroquinoline provide a template for the types of properties that can be reliably calculated. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, the MEP surface would show a highly negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating a region susceptible to electrophilic attack. The quinoline nitrogen would also show negative potential, though reduced by the nitro group's influence. Regions of positive potential (blue) would be expected around the hydrogen atoms of the aromatic ring, highlighting sites for potential nucleophilic interaction. researchgate.net

The following table summarizes key molecular properties that are typically predicted through in silico calculations for quinoline derivatives. researchgate.netnih.gov

Property Description Significance
HOMO EnergyEnergy of the highest occupied molecular orbital.Correlates with ionization potential and electron-donating ability.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Correlates with electron affinity and electron-accepting ability.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and optical properties.
Dipole MomentMeasure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP)3D map of charge distribution on the molecular surface.Predicts sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) ChargesDistribution of charge on individual atoms.Provides insight into intramolecular charge transfer and bonding.

These computational approaches provide a detailed, atom-level understanding of this compound, enabling the prediction of its chemical behavior and guiding further experimental research.

Reactivity and Organic Transformations Involving 8 Nitro 3 Vinylquinoline

Reactions of the Vinyl Group

The vinyl group at the C-3 position of the quinoline (B57606) ring is an alkene and thus serves as a versatile handle for a variety of addition and transformation reactions. Its electronic character is significantly influenced by the heterocyclic aromatic system and the distal, strongly electron-withdrawing nitro group.

Polymerization and Oligomerization Reactions

The vinyl group of 8-Nitro-3-vinylquinoline provides a pathway for the synthesis of novel polymers. Vinyl monomers can generally be polymerized through various mechanisms, including radical, anionic, and cationic pathways.

Radical Polymerization : Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are known to be tolerant to a wide array of functional groups. cmu.edu This suggests that this compound could likely undergo controlled radical polymerization to yield well-defined polymers. The process would be initiated by a radical species, which attacks the vinyl double bond to create a new radical that propagates by adding to subsequent monomer units. youtube.comnih.gov

Anionic Polymerization : Anionic polymerization is initiated by a nucleophilic attack on the vinyl monomer. This method is particularly effective for vinyl monomers possessing strong electron-withdrawing groups. wikipedia.org While the quinoline ring and the 8-nitro group are electron-withdrawing, which would make the vinyl group susceptible to nucleophilic attack, monomers with polar substituents like nitro groups can sometimes participate in side reactions with the highly reactive anionic initiators and propagating chain ends. semanticscholar.org This can complicate the polymerization process, potentially making it difficult to achieve high molecular weight polymers without careful control of reaction conditions. semanticscholar.org Nonetheless, anionic polymerization of related aza-aromatic monomers like vinylpyridine has been successfully demonstrated. acs.orgrsc.org

Polymerization MethodInitiator TypePotential Suitability for this compoundKey Considerations
Anionic PolymerizationNucleophiles (e.g., alkyllithium, sodium naphthalenide)Potentially suitable, but may be challenging.The highly reactive carbanionic propagating chain end may have side reactions with the nitro group. semanticscholar.org
Controlled Radical Polymerization (e.g., ATRP, RAFT)Radical Initiators (in conjunction with catalysts or chain-transfer agents)Highly suitable.These methods are known for their high tolerance of various functional groups, including nitro groups. cmu.eduacs.org

Cycloaddition Reactions (e.g., Diels-Alder) with Dienophiles

The vinyl group can act as a 2π-electron component (a dienophile) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form six-membered rings. researchgate.net The reactivity of this compound as a dienophile is enhanced by the electron-withdrawing character of both the quinoline ring and the 8-nitro substituent.

In an organocatalytic enantioselective [4+2] cycloaddition, vinylquinolines have been shown to react with dienals. nih.gov The reaction proceeds through the activation of the vinylquinoline via protonation of the quinoline nitrogen, which further increases the electron-deficient nature of the vinyl group, making it a more reactive dienophile. This principle is directly applicable to this compound, where the intrinsic electron-withdrawing effect of the nitro group would further promote the reaction.

The general scheme for a Diels-Alder reaction involving this compound would be its reaction with a conjugated diene to yield a complex, polycyclic tetrahydroquinoline derivative. The reaction is a powerful tool for building molecular complexity in a single step. Additionally, the vinyl group could potentially participate in [3+2] cycloadditions with 1,3-dipoles to form five-membered heterocyclic rings. mdpi.com

Hydrogenation and Reduction Pathways

The carbon-carbon double bond of the vinyl group can be reduced to a single bond, converting the 3-vinyl substituent into a 3-ethyl group. This transformation is typically achieved through catalytic hydrogenation. However, the presence of the nitro group presents a chemoselectivity challenge, as nitro groups are also readily reduced under many hydrogenation conditions.

Simultaneous reduction of both the vinyl and nitro groups is a common outcome with standard catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. Achieving selective hydrogenation of the vinyl group while preserving the nitro group is difficult. The relative adsorption strengths of the nitro and vinyl groups on the catalyst surface determine the reaction's outcome. researchgate.net Strategies to enhance the chemoselective hydrogenation of a vinyl group in the presence of a nitro group often involve careful catalyst design, such as controlling metal particle size or modifying metal-support interactions. researchgate.net Conversely, high selectivity for the reduction of the nitro group while preserving the vinyl group has been achieved using specific catalytic systems, such as supported gold nanoparticles. acs.org

Hydrofunctionalization Reactions (e.g., Hydrosilylation, Hydroamination)

Hydrofunctionalization involves the addition of an H-X molecule across the double bond of the vinyl group. This class of reactions provides a direct route to functionalized ethylquinoline derivatives.

Hydrosilylation : This reaction involves the addition of a silicon-hydride (Si-H) bond across the C=C double bond to form an organosilane. The hydrosilylation of vinylarenes is a well-established process, typically catalyzed by transition metal complexes based on platinum, ruthenium, or cobalt. acs.orgnih.govorganic-chemistry.orgacs.org The reaction can be controlled to yield either the branched (Markovnikov) or linear (anti-Markovnikov) addition product depending on the choice of catalyst and ligands. acs.org These catalytic systems are often tolerant of a variety of functional groups, suggesting that this compound could be a viable substrate for this transformation. acs.org

Hydroamination : This reaction involves the addition of an N-H bond from an amine across the vinyl group. While not documented for this compound specifically, related vinyl heteroarenes are known to undergo this transformation. For example, catalyst-free anti-Markovnikov hydroamination of 2-vinylquinoline with various primary and secondary amines has been achieved in an aqueous medium at room temperature. This provides a straightforward method to synthesize more complex amine derivatives.

Reaction TypeReagent ClassProduct TypeTypical Catalysts/Conditions
HydrosilylationHydrosilanes (e.g., R₃SiH)3-(Silylethyl)quinolineCo, Ru, or Pt complexes. acs.orgnih.govorganic-chemistry.orgacs.org
HydroaminationAmines (e.g., R₂NH)3-(Aminoethyl)quinolineOften catalyst-free in aqueous media for related substrates.

Reactions of the Nitro Group

The aromatic nitro group at the 8-position is a powerful electron-withdrawing group and a key site for chemical modification, primarily through reduction.

Reduction of the Nitro Group to Amino and Other Nitrogen Functionalities

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. This conversion dramatically alters the electronic properties of the quinoline ring, turning the strongly deactivating nitro group into a strongly activating amino group. A wide variety of reagents and catalytic systems can accomplish this transformation. nih.gov

A common and effective method for the reduction of nitroarenes is the use of a metal in acidic media. Specifically, the use of iron powder (Fe) in acetic acid (AcOH) provides a mild and chemoselective method for reducing nitro groups to amines, often in the presence of other reducible functional groups. This method is well-suited for substrates like this compound, as certain conditions for nitro reduction are known to tolerate the presence of a vinyl group. acs.org

Beyond complete reduction to the amine, the nitro group can be reduced to intermediate oxidation states, such as nitroso and hydroxylamine functionalities. nih.gov These transformations require milder or more specific reducing agents. For instance, catalytic reduction can be controlled to yield N-arylhydroxylamines. nih.gov

Reagent/SystemProduct(s)Selectivity Notes
Fe / AcOH8-Amino-3-vinylquinolineMild conditions, often tolerant of other functional groups.
Catalytic Hydrogenation (e.g., Pd/C, H₂)8-Amino-3-ethylquinolineTypically reduces both the nitro and vinyl groups.
Supported Gold Catalysts8-Amino-3-vinylquinolineCan show high chemoselectivity for the nitro group reduction. acs.org
Hydrazine (N₂H₄·H₂O) with catalyst8-Arylhydroxylamine or 8-AminoquinolineThe product can be controlled based on reaction conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) facilitated by the Nitro Group

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups and a suitable leaving group. The reaction proceeds via an addition-elimination mechanism, where the formation of a resonance-stabilized Meisenheimer complex is the rate-determining step. libretexts.orgwikipedia.orgnih.gov The presence of a nitro group is highly activating, particularly when it is positioned ortho or para to the leaving group, as it can effectively stabilize the negative charge of the intermediate. libretexts.orgwikipedia.org

In the context of the quinoline scaffold, this reactivity is well-documented. For instance, in studies involving 4-chloro-8-nitroquinoline, the chlorine atom at the C4 position can be substituted by nucleophiles. nih.gov This reaction, however, often competes with other processes, such as the Vicarious Nucleophilic Substitution of hydrogen (VNS), especially when activated C-H bonds are available. nih.gov

For this compound, the potential for SNAr depends on the presence of a leaving group on the aromatic rings.

Leaving Group on the Pyridine (B92270) Ring: A leaving group at the C2 or C4 positions would be activated towards nucleophilic attack. However, the activating effect of the nitro group at C8 is transmitted less effectively to this ring compared to a nitro group directly on the same ring.

Leaving Group on the Benzene (B151609) Ring: A leaving group at the C5 or C7 positions, which are ortho and para-like (via the quinoline system) to the C8-nitro group, would be strongly activated. Nucleophilic attack at these positions would be facilitated by direct resonance stabilization of the Meisenheimer complex by the nitro group.

It is important to note that SNAr reactions on nitroquinolines can be complex, with competition between substitution of a leaving group and substitution of hydrogen (VNS) often observed. nih.gov

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, utilizing a carbanion that possesses a leaving group on the nucleophilic carbon. organic-chemistry.org The process involves the addition of the nucleophile to the aromatic ring, followed by a base-induced β-elimination of the leaving group to restore aromaticity. kuleuven.be

Nitroquinolines are excellent substrates for VNS reactions. The strong electron-withdrawing nitro group activates the ring towards nucleophilic attack, directing the substitution primarily to the positions ortho and para to the nitro group. kuleuven.be Research on various nitroquinoline isomers has demonstrated that 8-nitroquinoline (B147351) derivatives readily undergo VNS. Specifically, the substitution occurs predominantly at the C7 position, which is ortho to the nitro group. nih.govkuleuven.be

In a representative study, an 8-nitroquinoline derivative was subjected to VNS amination using potassium 9H-carbazol-9-ide as the nucleophile. The reaction exclusively yielded the C7-aminated product. nih.gov This high regioselectivity is a hallmark of VNS in bicyclic systems like nitroquinolines, where factors such as bond fixation can further influence the site of attack. kuleuven.be

Given this precedent, this compound is expected to be highly reactive towards VNS, with nucleophilic attack anticipated at the C7 position.

SubstrateNucleophileBase/SolventPosition of SubstitutionProduct Type
8-Nitroquinoline DerivativePotassium 9H-carbazol-9-ideTHFC77-amino-8-nitroquinoline derivative
8-NitroquinolineChloromethyl phenyl sulfonet-BuOK/THFC77-(phenylsulfonylmethyl)-8-nitroquinoline

Reactions of the Quinoline Nucleus

Dearomatization Reactions of the Quinoline Ring

Dearomatization reactions transform flat, aromatic systems into three-dimensional, saturated, or partially saturated scaffolds. These transformations are of significant interest as they provide access to complex molecular architectures from readily available aromatic precursors. For quinolines, dearomatization typically involves the reduction of the pyridine ring to afford tetrahydroquinolines. This process disrupts the aromaticity and requires overcoming an energetic barrier, often achieved by coupling the reaction to the formation of stable sigma bonds.

While specific dearomatization studies on this compound are not prevalent, general methodologies applied to quinolines could be adapted. These methods often involve:

Catalytic Hydrogenation: Using catalysts like platinum, palladium, or nickel to reduce the pyridine ring. The electron-withdrawing nitro group would likely influence the reaction conditions required.

Reductive Alkylation/Acylation: Trapping a partially reduced quinoline intermediate with electrophiles.

Birch Reduction: Using dissolving metals (e.g., sodium in liquid ammonia) to achieve partial reduction of the rings.

Such reactions would convert the this compound core into a 3-vinyl-8-nitrotetrahydroquinoline scaffold, a structure with increased conformational flexibility and stereochemical complexity.

N-Oxidation and Quaternization of the Nitrogen Atom

The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can react with electrophiles.

N-Oxidation: The formation of quinoline N-oxides is a common transformation, typically achieved by treating the parent quinoline with an oxidizing agent such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide in acetic acid. researchgate.net For nitro-substituted quinolines, the synthesis of the N-oxide is often performed in a stepwise manner: N-oxidation of quinoline followed by nitration, as the pre-existing nitro group can deactivate the ring system towards certain electrophilic reagents. researchgate.net The resulting 8-nitroquinoline-1-oxide features a polarized N-O bond, which significantly alters the reactivity of the quinoline ring system, particularly enhancing the electrophilicity of the C2 and C4 positions. These N-oxides are valuable intermediates in C-H functionalization reactions. rsc.org

Quaternization: The quinoline nitrogen can be alkylated by alkyl halides to form quaternary quinolinium salts. This reaction introduces a permanent positive charge on the nitrogen atom, which dramatically increases the electron deficiency of the entire ring system. This heightened electrophilicity makes the quinolinium salt highly susceptible to attack by nucleophiles, often at the C2 and C4 positions.

C-H Functionalization of the Quinoline Ring System

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying aromatic and heteroaromatic rings. nih.gov For quinolines, which are considered electron-deficient heterocycles, C-H functionalization can be challenging but is achievable using various catalytic systems. rsc.orgnih.gov

The reactivity of this compound in C-H functionalization reactions would be heavily influenced by its electronic properties. The electron-withdrawing nitro group deactivates the entire ring system towards electrophilic attack but can facilitate reactions involving nucleophilic partners.

Common strategies applicable to such a system include:

Transition-Metal-Catalyzed Reactions: Palladium, rhodium, and copper catalysts are frequently used to functionalize the C2 and C4 positions of the quinoline ring. nih.gov The reaction often proceeds via mechanisms involving C-H activation or metallation.

N-Oxide Directed Functionalization: As mentioned, converting the quinoline to its N-oxide derivative is a common tactic to direct C-H functionalization. For example, N-oxide directed reactions can facilitate olefination or amidation at the C8 position. rsc.org Since this position is already substituted in this compound, this strategy would likely direct functionalization to other sites, such as C2.

Metal-Free Reactions: Certain C-H functionalization reactions can proceed without transition metals, often under basic conditions with highly reactive coupling partners like electron-deficient acetylenes. rsc.orgnih.gov

Reaction TypeTypical CatalystTarget PositionCoupling Partner
Arylation (via N-Oxide)Pd(OAc)₂C2Arylboronic Acids
Olefination (via N-Oxide)[RhCp*Cl₂]₂C8 (if available)Alkenes
Double C-H FunctionalizationKOH (Metal-Free)C2, C3Acylarylacetylenes

Ligand Exchange and Complexation Reactions

The quinoline scaffold, particularly its nitrogen atom, can act as a ligand to coordinate with metal ions. 8-Nitroquinoline is known to be utilized in coordination chemistry, where it can form complexes with various metals. chemimpex.com The primary coordination site is the sp²-hybridized nitrogen atom of the pyridine ring.

The electronic properties of the substituents significantly modulate the coordinating ability of the quinoline ligand.

The Nitro Group: As a strong electron-withdrawing group, the C8-nitro group reduces the electron density on the quinoline ring system, including the nitrogen atom. This effect decreases the basicity of the nitrogen and can weaken its ability to donate its lone pair to a metal center, leading to less stable complexes compared to unsubstituted quinoline. Additionally, the steric bulk of the nitro group in the C8 (peri) position can hinder the approach of metal ions to the nitrogen atom, potentially resulting in weaker or distorted coordination geometries.

The Vinyl Group: The C3-vinyl group is generally considered to be a weakly electron-donating or neutral group in terms of resonance and can have a minor electronic influence on the distal nitrogen atom.

Despite the deactivating effect of the nitro group, 8-nitroquinoline derivatives have been successfully used as ligands, for example in the development of fluorescent probes for ion detection. chemimpex.com The coordination chemistry is often dominated by the formation of complexes where the quinoline derivative acts as a monodentate ligand through its nitrogen atom. In cases where another coordinating group is present, such as in 8-hydroxy-5-nitroquinoline, the molecule acts as a bidentate chelating ligand, forming highly stable complexes with metal ions. researchgate.netscispace.com

Catalytic Applications of 8 Nitro 3 Vinylquinoline and Its Metal Complexes

Quinoline-based Ligands in Transition Metal Catalysis

Quinoline (B57606) and its derivatives are a significant class of N-heterocyclic compounds that have found extensive use as ligands in a wide array of transition metal-catalyzed reactions. The quinoline moiety can act as a robust coordinating agent, forming stable complexes with various metals. This versatility has led to their application in numerous catalytic transformations, including hydrogenations, cross-coupling reactions, and various types of cycloadditions and annulations. The specific substitution pattern on the quinoline ring allows for fine-tuning of the ligand's properties to optimize catalyst performance.

Ruthenium-based catalysts are paramount in the field of olefin metathesis, a powerful carbon-carbon bond-forming reaction. rsc.org The performance of these catalysts is highly dependent on the nature of the ligands coordinated to the ruthenium center. Chelating benzylidene ether ligands, as seen in Hoveyda-Grubbs type catalysts, are particularly notable for their stability and activity. nih.govnih.gov

Table 1: Influence of Electron-Withdrawing Groups (EWGs) on Hoveyda-Grubbs Type Catalysts

Catalyst TypeElectron-Withdrawing Group (EWG)Key FeatureImpact on Catalysis
Standard Hoveyda-GrubbsNoneIsopropoxybenzylidene ligandHigh stability, moderate initiation rate
Nitro-activated Hoveyda-GrubbsNitro (NO₂)Nitro-substituted benzylidene ligandWeakens Ru-O bond, accelerates initiation nih.govnih.gov

This table illustrates the general principle of EWG activation in related catalyst systems.

Copper-catalyzed reactions are central to modern organic synthesis for their ability to construct C-B, C-C, and C-heteroatom bonds. thieme-connect.de The use of chiral ligands allows for the development of highly enantioselective transformations. Quinoline-based ligands, particularly those with chiral backbones like PyBox or those that can create a chiral environment around the copper center, are effective in inducing asymmetry.

Copper-catalyzed asymmetric borylative couplings are powerful methods for preparing chiral organoboron compounds from simple starting materials. nih.gov These reactions typically involve the addition of a copper-boryl species to an unsaturated substrate. The ligand's role is to control the facial selectivity of this addition, leading to an enantioenriched product. The electronic nature of the quinoline ligand, modulated by substituents like the nitro group in 8-nitro-3-vinylquinoline, would affect the Lewis acidity of the copper center and influence the kinetics and selectivity of the catalytic cycle.

Scandium and other rare-earth metals are known for their unique Lewis acidity and catalytic activity. Scandium(III) triflate (Sc(OTf)₃), for example, is a powerful catalyst for various organic transformations, including annulation reactions to construct complex cyclic systems. acs.org The combination of scandium salts with N-heterocyclic ligands can generate chiral Lewis acid catalysts for asymmetric synthesis.

In the context of scandium-catalyzed annulation reactions, a ligand based on this compound could coordinate to the scandium center, creating a chiral pocket to control the stereochemical outcome of the reaction. For instance, scandium catalysts have been successfully used in the dearomative annulation of quinolines with alkynes to produce spiro-dihydroquinolines. acs.org The electronic properties imparted by the nitro group could enhance the Lewis acidity of the scandium center, potentially increasing its catalytic activity.

Role of the Nitro Group in Modulating Catalytic Activity and Selectivity

The nitro group (NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry. When incorporated into a ligand scaffold, it exerts a profound influence on the properties of the coordinated metal center. nih.gov This "EWG-activation" concept is a well-established strategy for tuning catalyst performance. nih.govsemanticscholar.org

In chelating ruthenium-benzylidene catalysts for olefin metathesis, a nitro group on the benzylidene ether moiety weakens the Ru-O coordination bond. nih.gov This facilitates the dissociation of the chelating arm to generate the active 14-electron catalytic species, thereby increasing the initiation rate of the catalyst. nih.gov A similar effect can be anticipated if this compound were incorporated into such a catalyst design. The decreased electron density on the metal can also impact its stability and selectivity in subsequent steps of the catalytic cycle.

In other catalytic systems, the electron-withdrawing nature of the nitro group can increase the Lewis acidity of the metal center. This can be advantageous in reactions where the catalyst must activate a substrate through coordination, such as in Friedel-Crafts or Diels-Alder reactions. Furthermore, the presence of a nitro group can influence the redox potential of the metal complex, which is a critical parameter in photoredox and other oxidation-reduction catalytic cycles. mdpi.com Studies on quinoline derivatives have shown that functional groups significantly impact their biological and chemical activities, with nitro-containing compounds often exhibiting enhanced properties. brieflands.com

Table 2: Functional Effects of the Nitro Group on Ligand and Catalyst Properties

PropertyEffect of Nitro GroupConsequence for CatalysisExample Reaction Type
Ligand Electronics Strong electron withdrawalReduces electron density at the metal centerOlefin Metathesis, Lewis Acid Catalysis
Bond Strengths Weakens trans-ligand bonds (e.g., Ru-O)Accelerates ligand dissociation and catalyst initiationRuthenium-Catalyzed Metathesis nih.gov
Metal Lewis Acidity Increases Lewis acidityEnhances substrate activationFriedel-Crafts, Annulations
Redox Potential Modifies metal's redox potentialAlters activity in redox-based catalytic cyclesPhotoredox Catalysis

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for rational catalyst design and optimization. The structural features of this compound would influence several elementary steps within the catalytic cycles of the aforementioned reactions.

Ruthenium-Catalyzed Olefin Metathesis: The cycle begins with the dissociation of a ligand to form a 14-electron active species. rsc.org An incoming olefin coordinates, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. A subsequent cycloreversion releases the product olefin and regenerates a ruthenium-alkylidene. The nitro group on an this compound-containing ligand would primarily impact the initial ligand dissociation step, accelerating catalyst turnover.

Copper-Catalyzed Borylative Coupling: The mechanism often involves the formation of a copper-boryl intermediate from a copper precursor and a diboron reagent. This species then undergoes migratory insertion with an unsaturated substrate (e.g., an alkene or imine). The resulting organocopper intermediate is then protonated or undergoes another coupling step to release the product and regenerate the copper catalyst. The electronic properties of the quinoline ligand would modulate the reactivity of the copper-boryl species and control the stereoselectivity of the migratory insertion step.

Scandium-Catalyzed Annulation: These reactions are typically initiated by the coordination of a substrate to the Lewis acidic scandium center, which activates it toward nucleophilic attack. In a multicomponent reaction, the ligand environment around the scandium ion dictates the spatial arrangement of the reacting partners, thereby controlling regio- and stereoselectivity. The enhanced Lewis acidity provided by a nitro-substituted quinoline ligand could lead to faster reaction rates by more effective substrate activation. acs.org

Advanced Research on Biological Interactions of 8 Nitro 3 Vinylquinoline Frameworks Excluding Prohibited Content

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

In silico virtual screening allows for the rapid assessment of large libraries of compounds against specific biological targets, identifying promising candidates for further investigation nih.govnih.gov. The 8-nitro-3-vinylquinoline framework can be evaluated against various enzymes implicated in disease.

Trypanothione Reductase (TR): This enzyme is a validated drug target in parasites like Leishmania and Trypanosoma, the causative agents of leishmaniasis and Chagas disease, respectively. nih.govmdpi.com TR is crucial for the parasite's survival by maintaining its thiol-redox balance, and its absence in humans makes it an attractive target for selective drug design. nih.govnih.gov Docking studies on TR from Leishmania infantum have identified key binding sites, including the FAD binding domain and the 'Z-site'. nih.gov Various quinone and 9-aminoacridine (B1665356) derivatives have shown the ability to form a conserved hydrogen bonding pattern with residues such as Thr335, Lys60, and His461 within the FAD binding domain. nih.gov Other studies have explored multiple potential binding sites, including the enzyme's active site, the dimer interface, and the NADPH binding site, with some nitro-containing compounds showing a preference for the interface site. nih.govdrugbank.com

Dipeptidyl Peptidase IV (DPP IV): DPP-IV is a serine exopeptidase that plays a significant role in glucose metabolism by inactivating incretins. nih.gov Inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes. nih.gov The active site of DPP-IV is characterized by several key pockets, including the S1 and S2 hydrophobic pockets and a catalytic site containing a serine residue (Ser630). mdpi.com Structure-activity relationship studies of flavonoids as DPP-IV inhibitors have shown that interactions with key amino acid residues in the active site are crucial for inhibitory activity. nih.govresearchgate.net Molecular docking simulations are used to ascertain the binding interactions and predict how compounds like this compound might fit into the active site cavity. nih.gov

Beyond identifying potential targets, molecular docking predicts the binding affinity, typically expressed as a docking score in kcal/mol, and visualizes the specific molecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.govyoutube.com

For instance, in studies of inhibitors targeting Trypanothione Reductase, a good correlation has been found between the calculated relative interaction energy (affinity) and the experimentally observed inhibitory activity. researchgate.net The analysis of docked complexes can reveal crucial interactions. For example, thiopyrano[2,3-b]quinoline derivatives have been shown to interact with amino acids such as ILE-8, LYS-7, and TRP-12 through hydrogen bonds and hydrophobic contacts. nih.gov

Based on the known interactions of related quinoline (B57606) and nitro compounds, a hypothetical binding mode for this compound can be predicted. The quinoline core could engage in π-π stacking with aromatic residues like tyrosine or phenylalanine in a binding pocket. The nitro group, being a strong hydrogen bond acceptor, could interact with donor residues like serine or threonine. The vinyl substituent may form hydrophobic interactions with nonpolar residues like valine or leucine.

Table 1: Predicted Interaction Profile of this compound with Hypothetical Enzyme Targets
Enzyme TargetBinding Site PocketKey Interacting Residues (Hypothetical)Predicted Interaction TypePredicted Binding Affinity (kcal/mol)
Trypanothione ReductaseFAD Binding DomainHis461, Thr335, Lys60Hydrogen Bond (Nitro Group), π-π Stacking (Quinoline)-7.0 to -9.5
Dipeptidyl Peptidase IV (DPP IV)S1/S2 PocketTyr662, Val711, Glu205, Arg125Hydrophobic (Vinyl Group), π-π Stacking (Quinoline)-6.5 to -8.5

Structure-Activity Relationship (SAR) Studies for Target Engagement

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying substituents on a core scaffold, researchers can identify key pharmacophoric features required for target engagement. nih.gov

The biological activity of the this compound scaffold is significantly modulated by its vinyl and nitro substituents.

Nitro Group: The nitro group (NO₂) is a strong electron-withdrawing group that profoundly affects the electronic properties and polarity of the parent molecule. nih.govresearchgate.net This electronic effect can enhance interactions with nucleophilic sites within protein structures, potentially leading to enzyme inhibition. nih.gov The position of the nitro group is critical; studies on nitro-containing chalcones have shown that its placement plays an important role in determining anti-inflammatory and vasorelaxant activities. mdpi.com In quinoline derivatives, the nitro group can function as both a pharmacophore and a toxicophore, contributing to antimicrobial and antiparasitic activities by triggering redox reactions within cells. nih.govnih.gov Its ability to form hydrogen bonds and participate in van der Waals interactions can be crucial for binding to receptor subsites. rsc.org

Vinyl Group: The vinyl group (-CH=CH₂) at the 3-position of the quinoline ring primarily influences the molecule's steric and hydrophobic properties. It can engage in hydrophobic interactions within the nonpolar pockets of a receptor's active site. In related 2-styrylquinolines, where a larger styryl group is present, this part of the molecule is critical for activity against enzymes like Pim-1 kinase. nih.gov While the vinyl group is smaller than a styryl group, it provides a rigid extension from the quinoline core that can influence the molecule's orientation and fit within a binding site.

Table 2: Influence of Substituents on Molecular Recognition of the Quinoline Scaffold
SubstituentPosition on QuinolinePropertyInfluence on Molecular InteractionReference Example
Nitro (-NO₂)8Electron-withdrawing, H-bond acceptorEnhances binding to polar/nucleophilic residues; can be critical for activity.Nitrochalcones, Pyrimidohexahydroquinolines mdpi.comrsc.org
Vinyl (-CH=CH₂)3Hydrophobic, Steric bulkParticipates in hydrophobic interactions; influences conformational fit.Styrylquinolines (related structures) nih.govacs.org
Hydroxyl (-OH)8H-bond donor/acceptorCrucial pharmacophore for some kinase inhibitors; enhances cytotoxicity compared to nitro. nih.govacs.org8-Hydroxyquinolines nih.govacs.org

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A molecule's conformation is critical for its biological activity, as it must adopt a specific three-dimensional shape, often referred to as the bioactive conformation, to bind effectively to its target receptor. nih.gov

For this compound, the key source of conformational flexibility is the single bond connecting the vinyl group to the rigid quinoline ring system. Rotation around this bond allows the vinyl group to adopt various orientations relative to the quinoline plane. Computational methods can be used to perform conformational analysis, identifying low-energy, stable conformations. nih.gov These analyses help in devising pharmacophoric models that describe the optimal spatial arrangement of functional groups needed for binding. nih.gov Understanding the accessible conformations is crucial, as receptor binding can induce conformational changes in both the ligand and the protein target to achieve an optimal fit. nih.gov The conformational freedom or restriction of the side chain can significantly impact binding affinity and efficacy. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The exploration of novel synthetic methodologies is crucial for accessing 8-nitro-3-vinylquinoline and its derivatives in a more efficient and selective manner. Future research will likely focus on the development of innovative synthetic strategies that offer improvements in yield, scalability, and stereochemistry. Leveraging modern synthetic techniques can open up new avenues for creating diverse compound libraries for further investigation. hilarispublisher.com

Key areas for development include:

Transition-Metal Catalysis: The application of transition-metal catalysis could provide milder and more efficient pathways for the synthesis of this compound. hilarispublisher.com These methods often exhibit high functional group tolerance and can facilitate the construction of the vinylquinoline core with high precision.

Photocatalysis: The use of photocatalysis offers a green and sustainable approach to synthesis, utilizing light as an energy source to drive chemical reactions under mild conditions. hilarispublisher.com

Flow Chemistry: Continuous flow synthesis presents an opportunity for the safe and scalable production of this compound, particularly in managing potentially energetic nitration reactions.

A comparative overview of potential synthetic strategies is presented in the table below:

Synthetic StrategyPotential AdvantagesKey Research Focus
Transition-Metal Catalysis High efficiency, selectivity, and functional group tolerance. hilarispublisher.comDevelopment of novel catalysts and reaction conditions.
Photocatalysis Environmentally friendly, mild reaction conditions. hilarispublisher.comDesign of efficient photocatalytic systems.
Flow Chemistry Enhanced safety, scalability, and process control.Optimization of reactor design and reaction parameters.

Exploration of New Catalytic Transformations

The vinyl group in this compound serves as a versatile handle for a variety of catalytic transformations, enabling the synthesis of a diverse range of derivatives with potentially novel properties. Future research in this area will be instrumental in expanding the chemical space around this scaffold.

Promising catalytic transformations to be explored include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of the vinyl group could lead to chiral derivatives, which are of significant interest in medicinal chemistry and materials science.

Metathesis Reactions: Cross-metathesis with other olefins can be employed to introduce a wide array of functional groups, allowing for the fine-tuning of the molecule's electronic and steric properties.

Oxidation and Epoxidation: The controlled oxidation of the vinyl group can yield valuable intermediates such as aldehydes, ketones, or epoxides, which can be further functionalized.

Integration with Materials Science for Functional Applications

The conjugated π-system of this compound, influenced by the electron-withdrawing nitro group, suggests its potential utility in the development of advanced materials. The introduction of different substituents can shift the emission bands, highlighting their potential as materials for Organic Light Emitting Diodes (OLEDs).

Future research could focus on the following applications:

Organic Electronics: The planar and rigid structure of the quinoline (B57606) core, combined with the extended conjugation provided by the vinyl group, makes it a candidate for use in organic semiconductors and photovoltaics.

Non-Linear Optical (NLO) Materials: The presence of both electron-donating (quinoline nitrogen) and electron-withdrawing (nitro) groups suggests potential for NLO properties, which are valuable in telecommunications and optical computing.

Chemosensors: The quinoline nitrogen can act as a hydrogen-bond acceptor, and the electronic properties of the molecule may be sensitive to the presence of specific analytes, making it a promising scaffold for the design of fluorescent probes.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational modeling will be a critical tool in elucidating the structure-property relationships of this compound and guiding experimental efforts. Techniques such as Density Functional Theory (DFT) can provide valuable insights into the molecule's electronic structure and reactivity.

Key areas for computational investigation include:

Molecular Geometry and Electronic Properties: DFT calculations can be used to predict the optimized geometry, frontier molecular orbital energies (HOMO-LUMO gap), and charge distribution of this compound. scirp.orgsigmaaldrich.com This information is crucial for understanding its chemical behavior and potential applications.

Reaction Mechanisms: Computational modeling can be employed to investigate the mechanisms of synthetic reactions and catalytic transformations, aiding in the optimization of reaction conditions.

Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to simulate UV-Visible and fluorescence spectra, providing a theoretical basis for interpreting experimental data. sigmaaldrich.com

A summary of computational approaches and their potential insights is provided below:

Computational MethodInformation GainedPotential Impact
Density Functional Theory (DFT) Optimized geometry, electronic structure, reactivity indices. scirp.orgRational design of new derivatives with tailored properties.
Time-Dependent DFT (TD-DFT) Excited state properties, prediction of UV-Vis and fluorescence spectra. sigmaaldrich.comUnderstanding photophysical properties for materials science applications.
Molecular Dynamics (MD) Simulations Conformational analysis, intermolecular interactions. frontiersin.orgInsight into behavior in different environments and interactions with other molecules.

Design of Next-Generation Molecular Probes and Chemical Tools

The unique structural features of this compound make it an attractive scaffold for the development of novel molecular probes and chemical tools for biological research. The quinoline core is a well-established pharmacophore, and the vinyl and nitro groups offer opportunities for further functionalization and tuning of properties.

Future research in this area could focus on:

Fluorescent Probes: The potential fluorescence of the styrylquinoline core could be exploited to design probes that change their emission upon binding to specific biological targets.

Bioorthogonal Chemistry: The vinyl group could be utilized in bioorthogonal ligation reactions, allowing for the specific labeling of biomolecules in living systems.

Targeted Covalent Inhibitors: The reactive nature of the vinyl group could be harnessed to design covalent inhibitors that form a permanent bond with a specific target protein, offering a powerful approach for drug discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.